molecular formula C6H14N2 B13511123 (2-Methylpyrrolidin-2-yl)methanamine

(2-Methylpyrrolidin-2-yl)methanamine

Cat. No.: B13511123
M. Wt: 114.19 g/mol
InChI Key: TZGIINISNYXPCF-UHFFFAOYSA-N
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Description

(2-Methylpyrrolidin-2-yl)methanamine is an organic compound belonging to the class of pyrrolidines It features a five-membered ring structure with a nitrogen atom and a methyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyrrolidin-2-yl)methanamine typically involves the reductive amination of 2-methylpyrrolidine with formaldehyde and hydrogen in the presence of a catalyst. Another method includes the reaction of 2-methylpyrrolidine with cyanogen bromide followed by reduction with lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound often employs large-scale reductive amination processes. These methods ensure high yield and purity, making the compound suitable for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyrrolidin-2-yl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include secondary amines, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Methylpyrrolidin-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with dipeptidyl peptidase 4, affecting glucose metabolism and insulin secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylpyrrolidin-2-yl)methanamine is unique due to its specific structural features, such as the presence of a methyl group on the pyrrolidine ring. This structural modification imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(2-methylpyrrolidin-2-yl)methanamine

InChI

InChI=1S/C6H14N2/c1-6(5-7)3-2-4-8-6/h8H,2-5,7H2,1H3

InChI Key

TZGIINISNYXPCF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CN

Origin of Product

United States

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